![molecular formula C21H43ClN2O3S B13762867 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide CAS No. 70117-12-3](/img/structure/B13762867.png)
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is a chemical compound with a complex structure that includes a chloro group, a stearylamino group, and an ethanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide typically involves the reaction of stearylamine with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanesulfonamides, while hydrolysis can produce stearylamine and sulfonamide derivatives .
Applications De Recherche Scientifique
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The stearylamino group can interact with lipid membranes, affecting their structure and function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylacetamide: A similar compound with a chloro group and an acetamide group, used as a solvent and reagent in organic synthesis.
2-Chloro-N-(2-chlorophenyl)carbamoyl)nicotinamide: Another related compound with a chloro group and a nicotinamide group, studied for its biological activities.
Uniqueness
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is unique due to its combination of a long stearylamino chain and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
70117-12-3 |
|---|---|
Formule moléculaire |
C21H43ClN2O3S |
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
1-(2-chloroethylsulfonyl)-3-octadecylurea |
InChI |
InChI=1S/C21H43ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-28(26,27)20-18-22/h2-20H2,1H3,(H2,23,24,25) |
Clé InChI |
UGURZQIXJUOTML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



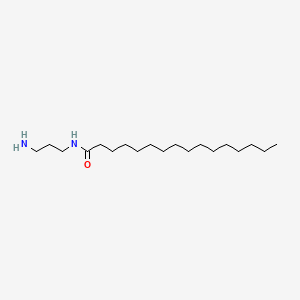
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
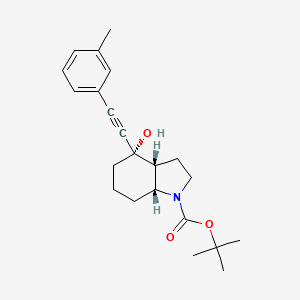
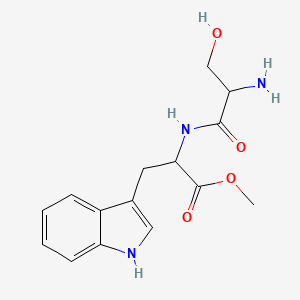
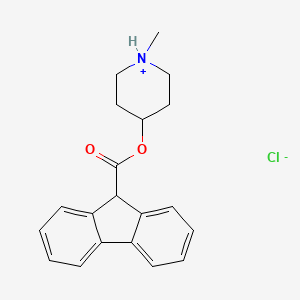
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

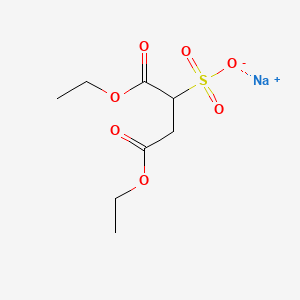
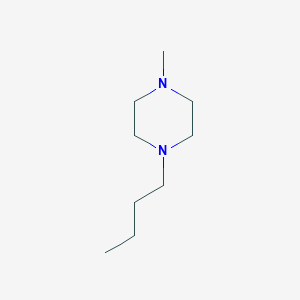
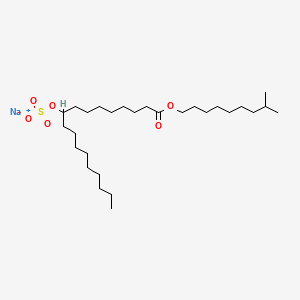
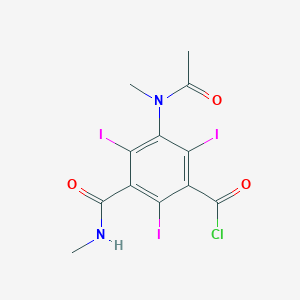
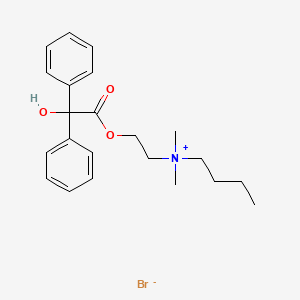
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
